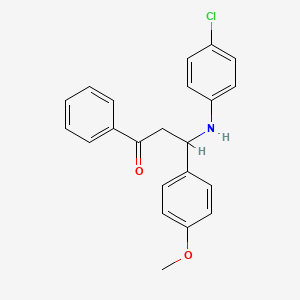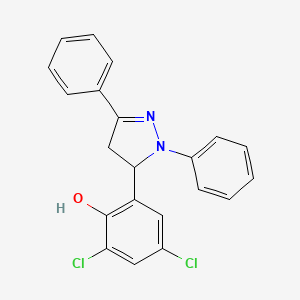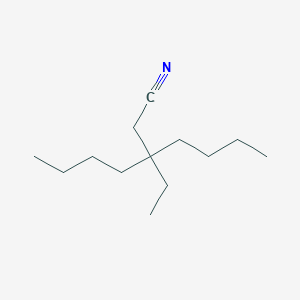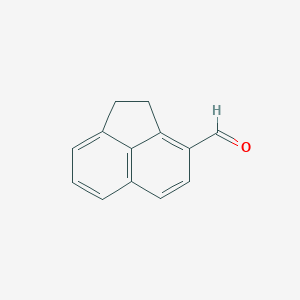
N,N-Dimethyl-N'-(3-propyl-1,2-thiazol-5-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-N’-(3-propyl-1,2-thiazol-5-yl)urea: is an organic compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-N’-(3-propyl-1,2-thiazol-5-yl)urea typically involves the reaction of 3-propyl-1,2-thiazole-5-amine with N,N-dimethylcarbamoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity, and considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The thiazole ring in N,N-Dimethyl-N’-(3-propyl-1,2-thiazol-5-yl)urea can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the thiazole ring using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced derivatives of the thiazole ring.
Substitution: Substituted urea derivatives.
Applications De Recherche Scientifique
Chemistry: N,N-Dimethyl-N’-(3-propyl-1,2-thiazol-5-yl)urea is used as a building block in the synthesis of more complex molecules
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The thiazole ring is known to exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties .
Industry: The compound may be used in the development of agrochemicals, such as herbicides and pesticides, due to its potential biological activity. Additionally, it can be used in materials science for the synthesis of polymers and other advanced materials.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- N,N-Dimethyl-1,3-propanediamine
- N,N-Dimethyl-1,3-diaminopropane
- N,N-Dimethyltrimethylenediamine
Comparison: N,N-Dimethyl-N’-(3-propyl-1,2-thiazol-5-yl)urea is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. Similar compounds without the thiazole ring may not exhibit the same level of biological activity or may interact differently with biological targets .
Propriétés
| 95882-50-1 | |
Formule moléculaire |
C9H15N3OS |
Poids moléculaire |
213.30 g/mol |
Nom IUPAC |
1,1-dimethyl-3-(3-propyl-1,2-thiazol-5-yl)urea |
InChI |
InChI=1S/C9H15N3OS/c1-4-5-7-6-8(14-11-7)10-9(13)12(2)3/h6H,4-5H2,1-3H3,(H,10,13) |
Clé InChI |
LNAOZNRXLLFODI-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NSC(=C1)NC(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[3-(4-Chlorophenyl)propyl]benzoic acid](/img/structure/B14350957.png)
![N-[4-(carbamoylamino)phenyl]-3-oxobutanamide](/img/structure/B14350964.png)


